

3,4-Dichlorophenylglyoxal hydrate molecular structure and CAS number.

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Compound of Interest

Compound Name: 3,4-Dichlorophenylglyoxal hydrate

Cat. No.: B1321910

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An In-depth Technical Guide to 3,4-Dichlorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Dichlorophenylglyoxal hydrate**, a reactive dicarbonyl compound with potential applications in organic synthesis and medicinal chemistry. While specific detailed experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides inferred protocols based on established chemical principles and data for analogous compounds.

Molecular Structure and Identification

3,4-Dichlorophenylglyoxal hydrate is the hydrated form of 2-(3,4-dichlorophenyl)-2-oxoacetaldehyde. The presence of the electron-withdrawing chloro groups on the phenyl ring enhances the electrophilicity of the dicarbonyl system, making it a versatile reagent in various chemical transformations.

Molecular Formula: $C_8H_6Cl_2O_3$

CAS Number: 859775-23-8

IUPAC Name: 2-(3,4-dichlorophenyl)-2,2-dihydroxyethan-1-one

The structure consists of a 3,4-dichlorinated phenyl ring attached to a glyoxal moiety, which exists in its hydrated, gem-diol form.

Physicochemical and Spectroscopic Data

Detailed experimental spectroscopic data for **3,4-Dichlorophenylglyoxal hydrate** is not readily available. The following table summarizes predicted and known properties.

Property	Value	Source
Molecular Weight	221.04 g/mol	Calculated
Monoisotopic Mass	219.974801 g/mol	PubChem
XlogP (predicted)	1.6	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem

Predicted Mass Spectrometry Data:

Adduct	Predicted m/z
[M+H] ⁺	220.9821
[M+Na] ⁺	242.9640
[M-H] ⁻	218.9673

Note: These values are predicted and should be confirmed by experimental analysis.

Synthesis Protocol (Inferred)

A definitive, published experimental protocol for the synthesis of **3,4-Dichlorophenylglyoxal hydrate** is not available. However, a common and effective method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone. The following is an inferred

protocol based on the well-established selenium dioxide oxidation of substituted acetophenones.

Precursor: 3',4'-Dichloroacetophenone (CAS: 2642-63-9)

Reaction: Oxidation of 3',4'-Dichloroacetophenone followed by hydration.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3',4'-dichloroacetophenone (1 equivalent) in a mixture of dioxane and water (e.g., 10:1 v/v).
- **Addition of Oxidant:** To the stirred suspension, add selenium dioxide (1.1 equivalents).
- **Reflux:** Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction mixture will typically darken as elemental selenium precipitates.
- **Work-up:** Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove the precipitated selenium. The filter cake should be washed with a small amount of dioxane.
- **Purification:** The combined filtrate is concentrated under reduced pressure to remove the dioxane. The resulting crude 3,4-Dichlorophenylglyoxal can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene). The hydrate form is typically obtained by crystallization from aqueous media.

Applications in Organic Synthesis and Drug Discovery

Aryl glyoxals are valuable building blocks for the synthesis of a wide range of heterocyclic compounds, many of which are scaffolds for biologically active molecules. The 3,4-dichlorophenyl moiety is present in numerous compounds with reported antimicrobial and anti-inflammatory activities.

Synthesis of Heterocyclic Compounds

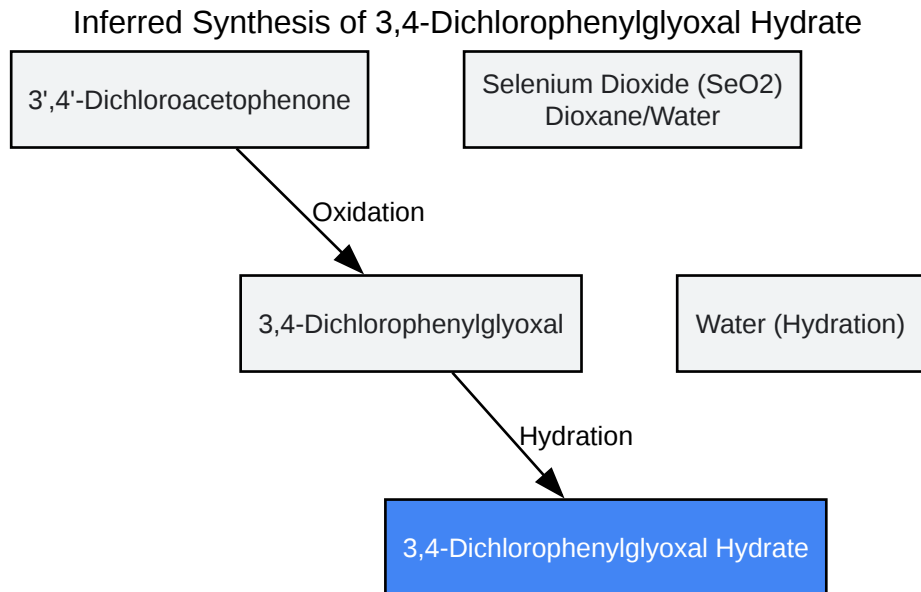
3,4-Dichlorophenylglyoxal hydrate can be used in condensation reactions with various nucleophiles to form heterocycles. A prominent example is the reaction with 1,2-diamines to form quinoxalines, a class of compounds with diverse pharmacological properties.

General Reaction with o-Phenylenediamine:

A solution of **3,4-Dichlorophenylglyoxal hydrate** (1 equivalent) in ethanol or acetic acid is treated with a substituted o-phenylenediamine (1 equivalent). The mixture is typically stirred at room temperature or gently heated to afford the corresponding 2-(3,4-dichlorophenyl)quinoxaline derivative.

Mandatory Visualizations

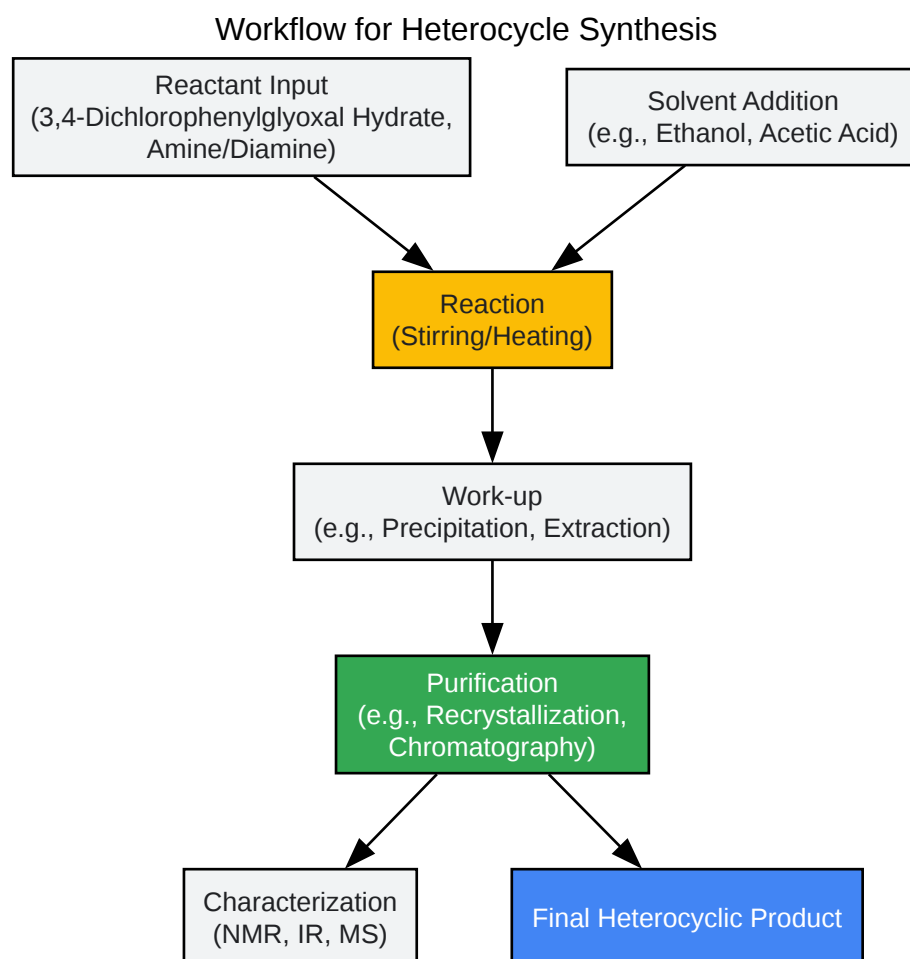
Inferred Synthetic Pathway



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Caption: Inferred synthesis of **3,4-Dichlorophenylglyoxal Hydrate**.

General Experimental Workflow for Heterocycle Synthesis



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Caption: General workflow for heterocycle synthesis.

Safety and Handling

As with all chlorinated aromatic compounds and reactive carbonyls, **3,4-Dichlorophenylglyoxal hydrate** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted

in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

3,4-Dichlorophenylglyoxal hydrate is a potentially valuable reagent for the synthesis of novel heterocyclic compounds, particularly for applications in drug discovery. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its properties and synthetic utility based on established chemical principles. Further research into the synthesis, characterization, and reaction scope of this compound is warranted to fully explore its potential in medicinal and materials chemistry.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

